N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine
CAS No.:
Cat. No.: VC16215653
Molecular Formula: C9H15F2N
Molecular Weight: 175.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15F2N |
|---|---|
| Molecular Weight | 175.22 g/mol |
| IUPAC Name | N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine |
| Standard InChI | InChI=1S/C9H15F2N/c10-9(11)4-8(5-9)12-6-7-2-1-3-7/h7-8,12H,1-6H2 |
| Standard InChI Key | JVYAUEIOFJAZIC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)CNC2CC(C2)(F)F |
Introduction
Structural Features and Molecular Properties
The molecular architecture of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine comprises a 3,3-difluorocyclobutane core linked via a methylene bridge to a secondary amine group, which is further substituted with a cyclobutyl ring. This arrangement introduces significant steric strain and electronic effects due to the juxtaposition of two rigid cyclobutane systems and electron-withdrawing fluorine atoms.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 177.21 g/mol
This formula is derived from the combination of a 3,3-difluorocyclobutane () and a cyclobutylmethylamine (\text{C}_5\text{H_9}\text{N}) moiety.
Stereoelectronic Effects
The 3,3-difluorocyclobutane ring exhibits a puckered conformation to alleviate angle strain, with fluorine atoms adopting equatorial positions to minimize 1,3-diaxial repulsions . The cyclobutylmethyl group introduces additional steric hindrance, potentially influencing the compound’s reactivity and intermolecular interactions. Fluorine’s electronegativity () also polarizes adjacent C–H bonds, enhancing hydrogen-bonding capabilities and metabolic stability .
Synthetic Strategies and Challenges
The synthesis of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine requires a multi-step approach, leveraging methodologies developed for analogous fluorinated cyclobutanes and bicyclic amines.
Route 1: Cyclobutane Ring Construction via [2+2] Cycloaddition
A plausible pathway involves the photochemical [2+2] cycloaddition of 1,3-dienes with fluorinated alkenes to form the difluorocyclobutane core. For example:
Subsequent functionalization of the cyclobutane ring with an amine group could proceed via nitrene insertion or Hofmann–Löffler–Freytag reaction .
Route 2: Fluorination of Preformed Cyclobutylamines
An alternative strategy involves the late-stage fluorination of a cyclobutylmethylamine precursor. For instance, deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) or could convert a ketone or alcohol intermediate to the difluorinated product:
Challenges in Synthesis
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Ring Strain: The high angle strain of cyclobutane (ca. 90° bond angles) complicates both synthesis and functionalization.
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Regioselective Fluorination: Achieving 3,3-difluorination without over-fluorination or side reactions requires precise control.
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Amine Stability: Secondary amines are prone to oxidation, necessitating inert reaction conditions .
Physicochemical Properties and Characterization
Spectral Data (Predicted)
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NMR: Two distinct sets of protons for the cyclobutylmethyl group ( ppm, multiplet) and the difluorocyclobutane ring ( ppm, quartet due to ).
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NMR: A singlet at ppm, indicative of equivalent fluorine atoms in a symmetric environment .
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IR Spectroscopy: Stretching vibrations for C–F bonds () and N–H bonds () .
Thermodynamic Properties
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